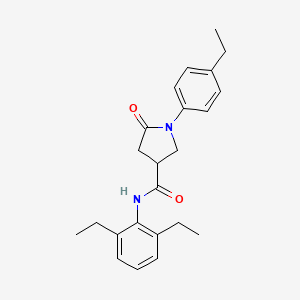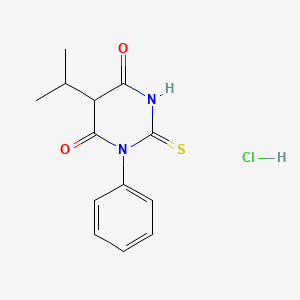
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 for use by soldiers in insect-infested areas. Since then, it has become a popular choice for protection against mosquito and tick bites.
Mechanism of Action
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by blocking the receptors on the insects' antennae that detect the chemicals humans emit, such as carbon dioxide and lactic acid. This makes it difficult for the insects to locate and feed on human hosts.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some effect on the central nervous system, although the exact mechanism is not fully understood.
Advantages and Limitations for Lab Experiments
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a widely used insect repellent and has been extensively studied in laboratory experiments. It is effective against a wide range of biting insects and has low toxicity in humans and animals when used as directed. However, N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be expensive to synthesize and may not be suitable for all research applications.
Future Directions
There are several areas of future research related to N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of interest is the study of the mechanisms by which N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works, which could lead to the development of new insect control strategies. Finally, there is a need for more research on the long-term effects of N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exposure on human health and the environment.
Synthesis Methods
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multistep process involving the reaction of 2,6-diethylphenol with ethylmagnesium bromide to produce 2,6-diethylphenylmagnesium bromide. This intermediate is then reacted with 4-ethylbenzoyl chloride to produce the final product, N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and biting flies. N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by interfering with the insects' ability to locate and feed on human hosts.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-16-10-12-20(13-11-16)25-15-19(14-21(25)26)23(27)24-22-17(5-2)8-7-9-18(22)6-3/h7-13,19H,4-6,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROVQHWLHBBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=C3CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)

![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)

![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)


![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)